molecular formula C7H2F3N5 B2918691 3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338420-29-4

3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2918691
CAS No.: 338420-29-4
M. Wt: 213.123
InChI Key: FAXWNPFAIHNXSD-UHFFFAOYSA-N
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Description

3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C7H2F3N5 and a molecular weight of 213.12 g/mol . It is characterized by the presence of an azido group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of 3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Introduction of the Trifluoromethyl Group: A trifluoromethyl group is introduced into the pyridine ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Azidation: The azido group is introduced through a nucleophilic substitution reaction, often using sodium azide as the azidating agent.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced through a reaction with cyanogen bromide or similar reagents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include amines, nitro compounds, and various heterocycles.

Scientific Research Applications

3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer properties.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development .

Comparison with Similar Compounds

Similar compounds to 3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile include:

The uniqueness of this compound lies in its azido group, which provides distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

3-azido-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N5/c8-7(9,10)4-1-5(14-15-12)6(2-11)13-3-4/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXWNPFAIHNXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N=[N+]=[N-])C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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